molecular formula C9H18ClNO3 B2852282 Tert-butyl morpholine-2-carboxylate;hydrochloride CAS No. 2490430-35-6

Tert-butyl morpholine-2-carboxylate;hydrochloride

Cat. No.: B2852282
CAS No.: 2490430-35-6
M. Wt: 223.7
InChI Key: GLIWXHDRIZYSBT-UHFFFAOYSA-N
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Description

Tert-butyl morpholine-2-carboxylate hydrochloride (CAS: EN300-27145787) is a morpholine-derived compound featuring a tert-butyl ester group and a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₃, with a molecular weight of 223.70 g/mol . This compound is commonly employed as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability and versatility. The tert-butyl group enhances steric protection of the carboxylate moiety, while the hydrochloride salt improves solubility in polar solvents .

Properties

IUPAC Name

tert-butyl morpholine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-10-4-5-12-7;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIWXHDRIZYSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490430-35-6
Record name tert-butyl morpholine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl morpholine-2-carboxylate;hydrochloride typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester

The tert-butyl group is a common protecting group for carboxylic acids. Under acidic conditions, the ester undergoes hydrolysis to yield morpholine-2-carboxylic acid hydrochloride.

Reaction Conditions

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Solvent : Dichloromethane (DCM) or water.

  • Temperature : Room temperature (20–25°C) or reflux.

Example :

tert Butyl morpholine 2 carboxylate hydrochlorideHCl aq refluxMorpholine 2 carboxylic acid hydrochloride+CO2+tert butanol\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{HCl aq reflux}}\text{Morpholine 2 carboxylic acid hydrochloride}+\text{CO}_2+\text{tert butanol}

Key Observations :

  • Yields >90% under reflux with 3 M HCl .

  • The reaction is irreversible and driven by CO₂ evolution.

Amine Functionalization via Nucleophilic Substitution

The protonated amine in the hydrochloride salt can act as a leaving group under basic conditions. After deprotonation, the free amine participates in nucleophilic substitution or coupling reactions.

Acylation Reactions

Reaction Conditions :

  • Reagents : Acyl chlorides or activated esters (e.g., HATU-mediated coupling) .

  • Base : DIEA or triethylamine.

  • Solvent : DMF or THF.

Example :

tert Butyl morpholine 2 carboxylate hydrochlorideRCOCl DIEA DMFtert Butyl 2 R amide morpholine 4 carboxylate\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{RCOCl DIEA DMF}}\text{tert Butyl 2 R amide morpholine 4 carboxylate}

Data from Amide Coupling :

SubstrateReagentYieldConditions
4-(5-Trifluoromethyl-oxadiazol-3-yl)benzoic acidHATU, DIEA, DMF82%20°C, 16 h

Notes :

  • The hydrochloride salt requires neutralization (e.g., with DIEA) to liberate the free amine prior to acylation .

  • Coupling efficiency depends on steric hindrance from the morpholine ring .

Reduction of the Ester Group

The tert-butyl ester can be reduced to a primary alcohol using strong reducing agents.

Reaction Conditions :

  • Reagents : LiAlH₄ or NaBH₄ (with catalytic additives) .

  • Solvent : Dry THF or ether.

  • Temperature : 0°C to reflux.

Example :

tert Butyl morpholine 2 carboxylate hydrochlorideLiAlH4,THF2 Hydroxymethyl morpholine hydrochloride\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{2 Hydroxymethyl morpholine hydrochloride}

Key Observations :

  • LiAlH₄ achieves full reduction within 4 hours at reflux.

  • NaBH₄ is less effective due to the steric bulk of the tert-butyl group .

Ring-Opening Reactions

The morpholine ring undergoes ring-opening under strongly acidic or basic conditions, forming linear amines or amino alcohols.

Acidic Conditions :

  • Reagents : Concentrated H₂SO₄ or HCl.

  • Products : Linear secondary amine hydrochlorides.

Basic Conditions :

  • Reagents : NaOH or KOH .

  • Products : Amino alcohols via nucleophilic attack at the oxygen atom .

Example :

tert Butyl morpholine 2 carboxylate hydrochloride6 M NaOH2 Aminomethyl 1 2 ethanediol+tert butanol\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{6 M NaOH}}\text{2 Aminomethyl 1 2 ethanediol}+\text{tert butanol}

Oxidation Reactions

The morpholine ring’s nitrogen and oxygen atoms influence oxidation pathways.

Oxidation of the Amine :

  • Reagents : KMnO₄ or CrO₃.

  • Products : Nitroso or nitro derivatives under controlled conditions.

Example :

tert Butyl morpholine 2 carboxylate hydrochlorideKMnO4,H2SO42 Nitrosomorpholine carboxylate\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{2 Nitrosomorpholine carboxylate}

Key Observations :

  • Over-oxidation to nitro compounds occurs at elevated temperatures.

Photoredox-Mediated Reactions

Recent studies highlight the use of photoredox catalysis for functionalizing morpholine derivatives .

Giese-Type Radical Addition :

  • Reagents : Ir(ppy)₃ (photocatalyst), phenylsilane .

  • Products : C-3 alkylated morpholines.

Example :

tert Butyl morpholine 2 carboxylate hydrochlorideIr ppy 3,PhSiH33 Alkyl morpholine carboxylate\text{tert Butyl morpholine 2 carboxylate hydrochloride}\xrightarrow{\text{Ir ppy }_3,\text{PhSiH}_3}\text{3 Alkyl morpholine carboxylate}

Data from Photoredox Reactions :

SubstrateCatalystYieldDiastereoselectivity
Morpholine hemiaminalIr(ppy)₃75%4:1 dr

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs from neutral morpholine derivatives due to the protonated amine’s electronic effects.

Reaction TypeTert-Butyl Morpholine-2-Carboxylate HydrochlorideTert-Butyl Morpholine-4-Carboxylate
Acylation Efficiency Moderate (requires neutralization)High (free amine available)
Ester Hydrolysis Faster (HCl catalysis)Slower (requires stronger acid)
Reduction Lower yield (steric hindrance)Higher yield

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Tert-butyl morpholine-2-carboxylate; hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of diverse morpholine derivatives that are crucial in medicinal chemistry.
  • Synthesis of Bioactive Molecules : It has been utilized in synthesizing pharmaceuticals targeting specific biological pathways, including enzyme inhibitors.

2. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that morpholine derivatives exhibit antibacterial and antifungal properties. Tert-butyl morpholine-2-carboxylate; hydrochloride has shown potential in inhibiting the growth of specific pathogens.
  • Inhibition of Enzymes : Notably, it has been identified as a potent inhibitor of polyketide synthase (Pks13), an enzyme essential for the survival of Mycobacterium tuberculosis. This suggests its potential role in developing new antitubercular agents.
CompoundTargetIC Value (µM)Effectiveness
Tert-butyl morpholine-2-carboxylate; hydrochloridePks13< 1High
Benzofuran SeriesPks13> 1Moderate

Industrial Applications

1. Agrochemicals

  • The compound's reactivity is exploited in developing herbicides and pesticides, contributing to agricultural productivity.

2. Specialty Chemicals

  • It is used in producing polymers and other specialty chemicals, showcasing its versatility in industrial applications.

Case Studies and Research Findings

1. Structure–Activity Relationship Studies
Research has focused on modifying the structure of tert-butyl morpholine derivatives to enhance their biological activity. For instance, various substituents have been tested for their potency against bacterial strains, demonstrating the compound's adaptability in medicinal chemistry.

2. Synthesis Innovations
Novel synthetic routes have been developed to create more complex derivatives from tert-butyl morpholine-2-carboxylate; hydrochloride, underscoring its utility as a precursor in advanced organic synthesis.

3. Biological Activity Investigations
Studies have indicated that compounds within the morpholine class often exhibit significant biological properties, including antibacterial and antifungal activities. Although specific pharmacological effects of tert-butyl morpholine-2-carboxylate; hydrochloride are not extensively documented, preliminary investigations suggest promising avenues for further research.

Mechanism of Action

The mechanism of action of tert-butyl morpholine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl and Ethyl Morpholine-2-carboxylate Hydrochlorides

(S)-Methyl Morpholine-2-carboxylate Hydrochloride
  • Molecular Weight : ~257.76 g/mol (estimated from analogous salts in ).
  • CAS : 1417789-45-7 .
  • However, the hydrochloride salt maintains solubility advantages.
Ethyl Morpholine-2-carboxylate
  • Molecular Weight: Not explicitly stated, but structurally similar to methyl derivatives.
  • CAS : 135782-25-1 .
  • Key Differences : The ethyl group offers intermediate steric bulk between methyl and tert-butyl, balancing reactivity and stability. Unlike the hydrochloride salt, the free base form may exhibit lower solubility in aqueous media.
Tert-butyl Morpholine-2-carboxylate Hydrochloride
  • Molecular Weight : 223.70 g/mol .
  • CAS : EN300-27145787 .
  • Key Advantages : The tert-butyl group provides superior stability under basic conditions and resistance to hydrolysis, making it preferable for multi-step syntheses requiring prolonged reaction times .

Tert-butyl Esters of Amino Acids

D-Phenylalanine Tert-butyl Ester Hydrochloride
  • Molecular Weight : 257.76 g/mol .
  • CAS: Not explicitly provided.
  • Key Differences: While structurally distinct (amino acid backbone), the tert-butyl ester serves a similar protective role. The phenylalanine derivative’s higher molecular weight reflects its aromatic side chain, which may influence solubility and crystallinity .
D-Valine Tert-butyl Ester Hydrochloride
  • Molecular Weight : 209.71 g/mol .
  • CAS: Not explicitly provided.
  • Key Differences : The branched aliphatic side chain in valine reduces hydrophobicity compared to phenylalanine derivatives. Both compounds highlight the utility of tert-butyl esters in protecting carboxyl groups during peptide synthesis .

Other Morpholine Derivatives

Ethyl Morpholine-2-carboxylate Hydrochloride
  • CAS : 937063-34-8 .
  • Similarity Score : 0.93 (vs. tert-butyl derivative) .
  • Key Differences : The ethyl ester’s lower steric bulk may enhance enzymatic or chemical cleavage rates in prodrug applications.

Comparative Data Table

Compound Name Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl morpholine-2-carboxylate HCl 223.70 EN300-27145787 High steric protection; stable under basic conditions; hydrochloride salt enhances solubility .
(S)-Methyl morpholine-2-carboxylate HCl ~257.76 1417789-45-7 Lower steric hindrance; higher reactivity in substitution reactions .
Ethyl morpholine-2-carboxylate N/A 135782-25-1 Intermediate bulk; free base form may require salt formation for solubility .
D-Phenylalanine tert-butyl ester HCl 257.76 N/A Amino acid backbone; tert-butyl protects carboxyl group during synthesis .

Biological Activity

Tert-butyl morpholine-2-carboxylate; hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms, and comparative studies with similar compounds.

Chemical Structure and Properties

Tert-butyl morpholine-2-carboxylate; hydrochloride has a unique structure that contributes to its biological properties. The compound features a tert-butyl group, a morpholine ring, and a carboxylate moiety, which collectively influence its interaction with biological targets.

The compound acts primarily as an enzyme inhibitor or activator , affecting various biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes. This interaction can modulate metabolic pathways, making it valuable for therapeutic applications.

Enzyme Inhibition

Research indicates that tert-butyl morpholine-2-carboxylate; hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of histone acetyltransferases (HATs), which play critical roles in gene transcription regulation .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In a study focusing on Trypanosoma cruzi, the causative agent of Chagas' disease, derivatives of morpholine compounds exhibited significant suppression of parasite burden in animal models . This highlights the potential of tert-butyl morpholine-2-carboxylate; hydrochloride as a lead compound for developing new treatments for parasitic infections.

Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochlorideAminomethyl substitutionEnhanced enzyme inhibition
Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride2-Aminoethyl substitutionIncreased antiparasitic activity

Tert-butyl morpholine-2-carboxylate; hydrochloride is distinct due to its specific structural characteristics that confer unique reactivity and binding properties compared to similar compounds. Its ability to modulate enzyme activity and affect cellular processes sets it apart in pharmacological research.

Research Findings

Recent studies have focused on optimizing the biological activity of morpholine derivatives. For example, modifications in the substituents on the morpholine ring have been shown to enhance both potency and selectivity against target enzymes while minimizing cytotoxicity in human cell lines .

Case Studies

  • Chagas Disease Treatment : A series of studies evaluated the efficacy of morpholine derivatives against Trypanosoma cruzi. The findings indicated that certain analogs demonstrated submicromolar activity (pEC50 > 6) against the parasite, suggesting promising therapeutic potential .
  • Cancer Research : Inhibitors derived from morpholine structures have been tested for their effects on cancer cell lines, revealing moderate inhibitory activity against HATs involved in breast and prostate cancer pathways. Some compounds showed IC50 values as low as 1.6 μM, indicating strong potential for further development .

Q & A

Q. Q: What are the standard synthetic protocols for preparing tert-butyl morpholine-2-carboxylate hydrochloride with high purity?

A:

  • Synthetic Route : The compound is typically synthesized via nucleophilic substitution or esterification. For morpholine derivatives, a common approach involves reacting morpholine-2-carboxylic acid with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or DMAP as a catalyst), followed by HCl treatment to form the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane/methanol gradients) is employed to achieve >95% purity. Confirmation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended .
  • Key Data : Molecular weight = 223.70 g/mol; CAS: EN300-27145787 .

Advanced Synthesis Challenges

Q. Q: How can reaction conditions be optimized to minimize byproducts (e.g., diastereomers) during synthesis?

A:

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce racemization risks in chiral morpholine derivatives .
  • Catalyst Screening : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) improves stereoselectivity .
  • In-line Monitoring : Employing FTIR or Raman spectroscopy during continuous flow synthesis (e.g., microreactors) enables real-time adjustment of stoichiometry and residence time .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of tert-butyl morpholine-2-carboxylate hydrochloride?

A:

  • Basic Techniques :
    • NMR : 1^1H NMR (DMSO-d6): δ 1.45 (s, 9H, tert-butyl), 3.60–4.20 (m, morpholine ring protons) .
    • Mass Spectrometry : ESI-MS m/z 188.1 [M–HCl+H]+^+ .
  • Advanced Methods :
    • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
    • Dynamic NMR : Detects conformational flexibility in the morpholine ring at variable temperatures .

Stability and Storage

Q. Q: What factors influence the stability of tert-butyl morpholine-2-carboxylate hydrochloride, and how should it be stored?

A:

  • Degradation Pathways : Hydrolysis of the ester group under humid conditions or acidic/basic media .
  • Storage Recommendations :
    • Temperature : –20°C in airtight, amber vials to prevent photodegradation .
    • Desiccant : Include silica gel packs to mitigate hygroscopicity (water content <0.1% by Karl Fischer titration) .
  • Stability Data : Decomposition observed at >140°C; shelf life >2 years when stored properly .

Reactivity in Medicinal Chemistry

Q. Q: How does the tert-butyl group influence the compound’s reactivity in drug design?

A:

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks on the carboxylate, enhancing stability in physiological pH .
  • Bioavailability : Increases lipophilicity (logP ~1.8), improving membrane permeability in cell-based assays .
  • Case Study : Analogous morpholine derivatives show enhanced binding to kinase ATP pockets due to tert-butyl’s hydrophobic interactions .

Advanced Analytical Method Development

Q. Q: How to resolve co-elution issues in HPLC analysis of tert-butyl morpholine-2-carboxylate hydrochloride and its degradants?

A:

  • Column Optimization : Use a HILIC column (e.g., Waters Acquity BEH Amide) with mobile phase = 10 mM ammonium acetate (pH 5.0)/acetonitrile .
  • Gradient Adjustment : Extend runtime to 30 min with a shallow acetonitrile gradient (5% → 40%) to separate degradants (e.g., morpholine-2-carboxylic acid) .
  • MS Detection : High-resolution Q-TOF MS identifies degradants via exact mass (<2 ppm error) .

Data Contradictions in Spectral Assignments

Q. Q: How to address discrepancies in 13^{13}13C NMR chemical shifts reported across studies?

A:

  • Reference Standards : Cross-validate with commercially available tert-butyl carbamates (e.g., tert-butyl piperidine-1-carboxylate hydrochloride, δ 155–160 ppm for carbonyl) .
  • Solvent Effects : Re-run spectra in deuterated methanol to compare with DMSO-d6 data; shifts ±2 ppm are typical .
  • Quantum Calculations : DFT (B3LYP/6-31G*) simulations predict shifts, resolving ambiguities in crowded regions (e.g., morpholine ring carbons) .

Toxicity and Safety Profiling

Q. Q: What safety protocols are essential for handling tert-butyl morpholine-2-carboxylate hydrochloride?

A:

  • Hazard Data : Classified as irritant (H315, H319); use PPE (gloves, goggles) and work in a fume hood .
  • In Vitro Toxicity : IC50 >100 μM in HEK293 cells (MTT assay), suggesting low acute toxicity .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Applications in Structure-Activity Relationship (SAR) Studies

Q. Q: How can researchers modify tert-butyl morpholine-2-carboxylate hydrochloride to enhance target selectivity?

A:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., –CF3) at the 4-position of morpholine to modulate H-bonding with enzymes .
    • Replace tert-butyl with cyclopropane to reduce steric bulk while retaining stability .
  • Biological Testing :
    • Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
    • MD simulations (Amber22) predict binding poses and guide rational design .

Comparative Stability in Biological Matrices

Q. Q: How stable is tert-butyl morpholine-2-carboxylate hydrochloride in plasma for pharmacokinetic studies?

A:

  • Experimental Design : Incubate compound (10 μM) in human plasma at 37°C; sample at 0, 1, 2, 4, 8 hr .
  • Findings : t₁/₂ = 6.2 hr; degradation via esterase activity confirmed by LC-MS/MS .
  • Stabilization : Add esterase inhibitors (e.g., NaF) to extend t₁/₂ to >24 hr .

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